Fumonisin FP3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

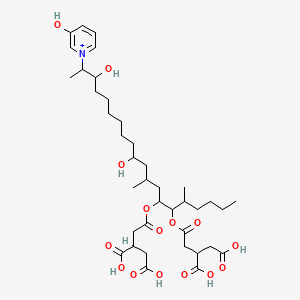

Fumonisin FP3, also known as fumonisin FP(3), belongs to the class of organic compounds known as hexacarboxylic acids and derivatives. These are carboxylic acids containing exactly six carboxyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm.

Wissenschaftliche Forschungsanwendungen

Toxicological Implications

Fumonisins, including FP3, are known to have significant toxic effects on both animals and humans. Research indicates that exposure to fumonisins can lead to:

- Carcinogenic Effects : Classified as Group 2B carcinogens by the International Agency for Research on Cancer (IARC), fumonisins have been linked to increased risks of esophageal cancer in certain populations, particularly in regions where corn is a staple food .

- Neurotoxicity : Fumonisin exposure has been associated with neural tube defects and other developmental issues .

- Hepatotoxicity and Nephrotoxicity : Studies show that fumonisins can cause liver and kidney damage in various animal models .

Bioremediation Strategies

Research has focused on utilizing natural sorbents to mitigate the effects of fumonisin contamination in agricultural products. For instance, montmorillonite clays have demonstrated efficacy in sorbing fumonisins from contaminated feeds, thereby reducing their bioavailability and toxicity .

| Sorbent Material | Effectiveness (%) | Type of Interaction |

|---|---|---|

| Montmorillonite Clay | 27% reduction in urinary FB1 | Positive charge interaction |

| Ferrihydrite | 15% reduction in urinary FB1 | Negative charge interaction |

Feed Additives

Recent studies have explored the use of fumonisin-degrading enzymes as feed additives. For example, an enzyme product named FUM zyme was shown to significantly reduce the sphinganine/sphingosine ratio in piglets fed fumonisin-contaminated diets, indicating a reduction in fumonisin toxicity .

Biomarker Development

Fumonisin B1 has been studied as a potential biomarker for exposure assessment. Urinary levels of fumonisin B1 can reflect dietary intake and exposure levels in populations consuming contaminated foods . This approach aids in epidemiological studies linking exposure to health outcomes.

Pathophysiological Studies

Research has also focused on understanding the mechanisms by which fumonisins disrupt sphingolipid metabolism. The accumulation of sphinganine due to fumonisin exposure is a critical area of study for developing therapeutic interventions against its toxic effects .

Case Study 1: Ghanaian Population

In a study conducted among a Ghanaian population co-exposed to aflatoxins and fumonisins, treatment with NovaSil (a clay-based sorbent) resulted in significant reductions in urinary levels of fumonisin B1 over time. This underscores the potential for using sorbents as a public health intervention strategy .

Case Study 2: Animal Models

A feeding trial involving piglets demonstrated that supplementation with FUM zyme reduced the adverse effects of fumonisins on growth and health parameters compared to control groups. The study highlighted the enzyme's role in mitigating toxicity without impacting overall growth rates significantly .

Eigenschaften

CAS-Nummer |

182063-60-1 |

|---|---|

Molekularformel |

C39H62NO15+ |

Molekulargewicht |

784.9 g/mol |

IUPAC-Name |

2-[2-[6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C39H61NO15/c1-5-6-12-25(3)37(55-36(49)22-28(39(52)53)20-34(46)47)32(54-35(48)21-27(38(50)51)19-33(44)45)18-24(2)17-29(41)13-9-7-8-10-15-31(43)26(4)40-16-11-14-30(42)23-40/h11,14,16,23-29,31-32,37,41,43H,5-10,12-13,15,17-22H2,1-4H3,(H4-,42,44,45,46,47,50,51,52,53)/p+1 |

InChI-Schlüssel |

SJFPAYWMTYRRGT-UHFFFAOYSA-O |

SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Kanonische SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Synonyme |

fumonisin FP(3) fumonisin FP3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.